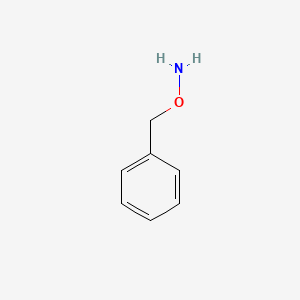
O-Benzylhydroxylamine
Vue d'ensemble
Description
Synthesis Analysis
O-Benzylhydroxylamine can be synthesized through several methods, including the reaction of N-hydroxyphthalimide with benzyl chloride under phase transfer conditions, followed by acidic hydrolysis, yielding over 65% overall yield (Bonaccorsi & Giorgi, 1997). Another method involves the use of N-(diethoxyphosphoryl)-O-benzylhydroxylamine as a convenient substrate for regioselective N-alkylation, demonstrating the compound's adaptability in synthesis processes (Błażewska & Gajda, 2003).
Molecular Structure Analysis
The molecular structure of this compound allows for its involvement in various chemical reactions due to its functional groups. While specific structural analyses are not detailed in the presented literature, the compound's reactivity suggests a structure conducive to both nucleophilic and electrophilic reactions.
Chemical Reactions and Properties
This compound is involved in several key chemical reactions, including asymmetric conjugate additions and aza-Michael reactions. It acts as a nucleophile in the addition to α,β-unsaturated 3-acyloxazolidin-2-ones, yielding β-amino acids with high enantioselectivities (Kikuchi, Sato, & Fukuzawa, 2006). Furthermore, it serves as a substrate in organocatalytic asymmetric aza-Michael reactions to chalcones, showcasing its versatility in synthetic organic chemistry (Pettersen et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility and hygroscopic nature, are crucial for its handling and storage. It is soluble in water and pyridine, slightly soluble in alcohol, and insoluble in ether. The compound is hygroscopic and should be stored in a cool, dry place to prevent contact with moisture and oxygen (Rees & Hamilton, 2001).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability under various conditions, enable its widespread use in organic synthesis. It functions as a derivatizing agent for ketones, aldehydes, and carbohydrates, improving their stability and detection in analytical methods. Moreover, its role in the derivatization of the tricarboxylic acid (TCA) cycle intermediates for liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection emphasizes its application in analytical biochemistry (Tan et al., 2014).
Applications De Recherche Scientifique
Isolation et Purification des Glycanes Réducteurs
L'O-Benzylhydroxylamine a été utilisé comme marqueur clivable pour l'isolement et la purification des glycanes réducteurs . Cette procédure fournit une méthode simple et directe pour marquer les glycanes réducteurs libres en vue de leur purification à l'échelle préparative utilisant la HPLC multidimensionnelle, puis de récupérer les glycanes réducteurs libres purifiés .
Recherche en Glycoscience
Dans le domaine de la glycoscience, l'this compound joue un rôle important. Il est utilisé dans l'étude de la glycosylation, une modification post-traductionnelle cruciale qui joue des rôles importants dans de nombreux processus biologiques, notamment le repliement et la stabilité des protéines, la différenciation et l'adhésion cellulaires, la reconnaissance et la transmission des signaux, l'entrée virale et l'infection bactérienne, ainsi que la réponse et la régulation immunitaires .
Amination Électrophile
Les O-benzoylhydroxylamines, une variante de l'this compound, se sont avérées être un agent aminant électrophile efficace. Ils sont largement utilisés dans la recherche académique et industrielle pour les réactions de formation de liaison C–N catalysées par des métaux de transition .
Synthèse de Nitrones à partir de Composés Carbonylés
L'this compound est utilisé dans la formation de nitrones à partir de composés carbonylés. Ces nitrones sont ensuite utilisées dans des réactions de cycloaddition .
Synthèse d'Hydroxylamines et d'Hydroxyamates
L'this compound est utilisé comme réactif dans la synthèse d'hydroxylamines et d'hydroxyamates .
Préparation d'α-Hydroxybenzylamines à partir d'α-Hydroxycétones
L'this compound est un réactif efficace utilisé pour préparer des α-hydroxybenzylamines à partir d'α-hydroxycétones .
Mécanisme D'action
Target of Action
O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .
Mode of Action
The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .
Result of Action
The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .
Action Environment
The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
O-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOALKITRFCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2687-43-6 (hydrochloride) | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8073213 | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [MSDSonline] | |
| Record name | Benzyloxyamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
622-33-3 | |
| Record name | O-Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?
A1: this compound is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .
Q2: Is there spectroscopic data available for this compound?
A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .
Q3: What is the physical state and melting point of this compound hydrochloride?
A3: this compound hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .
Q4: How does this compound react with carbonyl compounds?
A4: this compound acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .
Q5: Can this compound be used in asymmetric synthesis?
A5: Yes, research indicates that this compound participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .
Q6: Can this compound be utilized in polymer chemistry?
A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .
Q7: What is the role of this compound in studying phenylpropanoid metabolism in plants?
A8: this compound acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .
Q8: How is this compound employed in the study of branched-chain fatty acids (BCFAs)?
A9: In the analysis of BCFAs, this compound serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .
Q9: Can this compound be used for the purification of glycans?
A10: Yes, this compound acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .
Q10: What is the significance of this compound in studying hydroxylamine's interaction with heme proteins?
A11: Due to the inherent instability of hydroxylamine, this compound is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




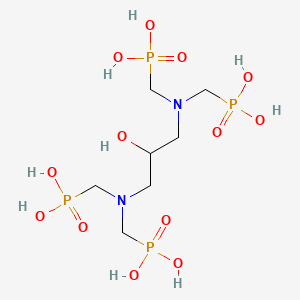
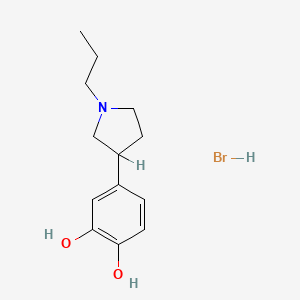


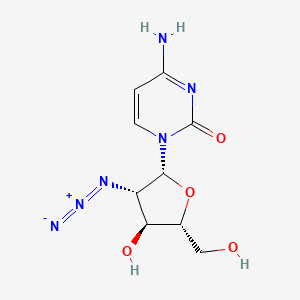
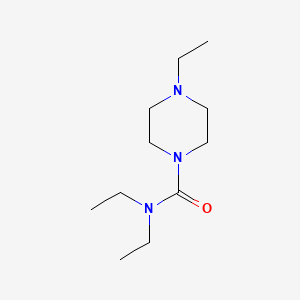
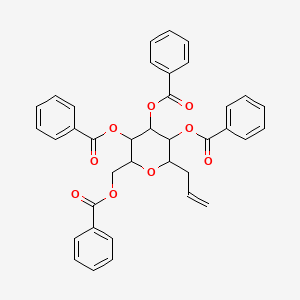
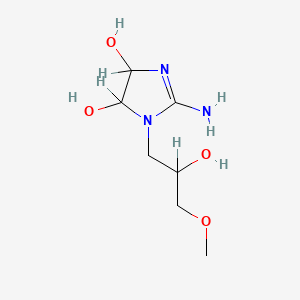
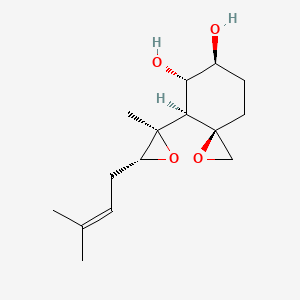
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)
